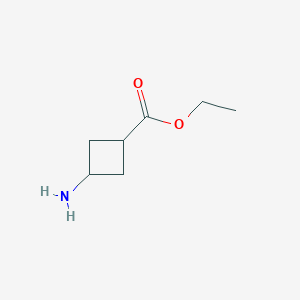

Ethyl 3-aminocyclobutanecarboxylate

説明

Ethyl 3-aminocyclobutanecarboxylate (CAS: 74316-29-3) is a cyclobutane-derived compound featuring an amine group at the 3-position and an ethyl ester moiety. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol (free base). The hydrochloride salt form (e.g., cis-isomer, CAS: 957793-35-0) has a molecular weight of 179.65 g/mol . This compound is utilized in pharmaceutical research as a rigid linker or intermediate due to the cyclobutane ring’s conformational constraints, which enhance binding specificity in drug candidates .

特性

IUPAC Name |

ethyl 3-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWYQPWCTNGHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914813 | |

| Record name | Ethyl 3-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957793-35-0 | |

| Record name | Ethyl 3-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-aminocyclobutanecarboxylate are currently unknown. Identifying these pathways and their downstream effects would require extensive research and experimentation.

生化学分析

Biochemical Properties

It is known that the compound is a white solid with a molecular weight of 179.65. It is stable at room temperature and has a purity of 97%.

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of Ethyl 3-aminocyclobutanecarboxylate in laboratory settings.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied yet.

生物活性

Ethyl 3-aminocyclobutanecarboxylate (EAC) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EAC is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 46224517

- Molecular Weight : 143.18 g/mol

EAC's biological activity is primarily attributed to its interaction with various receptors and pathways:

- P2X Receptor Antagonism : EAC has been reported to exhibit antagonistic activity against P2X3 and P2X2/3 receptors, which play significant roles in pain sensation and inflammatory responses. This suggests potential applications in treating neuropathic pain and other inflammatory conditions .

- Signaling Pathways : Research indicates that EAC may influence signaling pathways associated with immune responses. For instance, it has been shown to interact with the MyD88-dependent Toll-like receptor (TLR) signaling pathway, which is crucial for innate immunity .

In Vitro Studies

In vitro assays have demonstrated EAC's efficacy in modulating cellular responses:

- Cell Viability Assays : EAC was tested on various cell lines, showing dose-dependent effects on cell viability, indicating its potential as a therapeutic agent.

- Cytokine Release : Inflammatory cytokine release was measured in response to EAC treatment, revealing its ability to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha, further supporting its anti-inflammatory properties .

In Vivo Studies

Animal models have been employed to evaluate the in vivo efficacy of EAC:

- Pain Models : In rodent models of neuropathic pain, EAC administration led to significant reductions in pain behaviors, corroborating its antagonistic effects on P2X receptors .

- Inflammation Models : EAC demonstrated effectiveness in reducing edema and inflammatory markers in carrageenan-induced paw edema models, suggesting its utility in treating inflammatory diseases .

Case Studies

Several studies have highlighted the potential therapeutic applications of EAC:

- Neuropathic Pain Management : A study involving chronic constriction injury (CCI) models indicated that EAC significantly alleviated mechanical allodynia and thermal hyperalgesia compared to control groups .

- Inflammatory Disorders : Research published in the Journal of Medicinal Chemistry reported that derivatives of EAC exhibited promising anti-inflammatory effects, leading to reduced symptoms in models of rheumatoid arthritis .

Safety and Toxicity

The safety profile of EAC is critical for its therapeutic application:

- Toxicological Assessments : Initial toxicity studies suggest that EAC has a favorable safety margin at therapeutic doses. However, further studies are required to fully assess long-term toxicity and potential side effects.

科学的研究の応用

Medicinal Chemistry

Ethyl 3-aminocyclobutanecarboxylate is explored for its potential therapeutic applications due to its structural similarity to amino acids. It has been investigated for:

- Pain Management : The compound has shown promise in modulating biological pathways involved in pain signaling, indicating potential applications in treating chronic pain conditions.

- Inflammatory Diseases : Research indicates that it may influence cytokine signaling pathways, which are crucial in inflammatory responses.

Biological Studies

The compound is utilized in various biological studies, particularly those focusing on:

- Enzyme Interactions : Its structural properties allow it to participate in enzyme-ligand binding studies, helping to elucidate mechanisms of enzyme action.

- Drug-Receptor Interactions : this compound serves as a model compound for studying interactions between drugs and their targets, aiding in the design of more effective pharmaceuticals.

Organic Synthesis

As a versatile building block, this compound is used in organic synthesis for:

- Synthesis of Complex Molecules : It acts as a precursor for synthesizing more complex organic compounds, expanding the toolkit available for chemists.

- Development of Specialty Chemicals : The compound is employed in the production of various specialty chemicals due to its reactivity and ability to form diverse derivatives.

Interaction Studies

Initial studies have focused on how this compound interacts with various biological systems. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics.

Efficacy in Preclinical Models

In preclinical trials, this compound has demonstrated efficacy in modulating specific biological pathways relevant to inflammation and pain management. For instance:

- Cytokine Signaling Pathways : Studies have shown that this compound can influence cytokine levels, potentially leading to reduced inflammation.

Potential Applications

Given its unique structural characteristics, the compound may be explored for applications in treating conditions such as:

- Chronic pain

- Inflammatory diseases

- Neurological disorders

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key analogs of ethyl 3-aminocyclobutanecarboxylate, highlighting differences in substituents, ring size, and functional groups:

Reactivity and Stability

- This compound: The amine group enables salt formation (e.g., hydrochloride salts) for improved solubility . The cyclobutane ring’s high angle strain may increase reactivity in ring-opening reactions.

- Ethyl 3-oxocyclobutanecarboxylate: The ketone group allows for reductive amination to introduce amino groups, making it a versatile precursor .

- Methyl 3-aminocyclopentanecarboxylate: The larger cyclopentane ring reduces steric strain compared to cyclobutane, enhancing thermal stability .

Stereochemical and Isomeric Considerations

This compound exhibits cis/trans isomerism due to the cyclobutane ring’s planar constraints. For example:

- cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-35-0) is commercially available at ≥97% purity, emphasizing its preference in stereospecific reactions .

- trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 1408075-83-1) demonstrates how ring size (cyclohexane vs. cyclobutane) impacts spatial arrangement and biological activity .

Toxicity and Handling

Limited toxicity data are available for this compound, but its hydrochloride salt is classified as a hazardous substance, requiring handling under controlled conditions . In contrast, Methyl 3-aminocyclopentanecarboxylate has documented stability but lacks detailed decomposition or carcinogenicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。